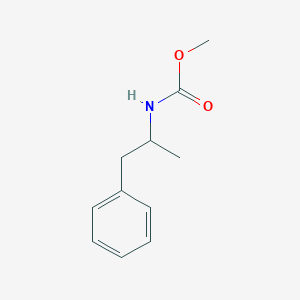

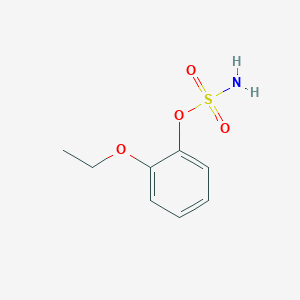

![molecular formula C21H39NO2 B164035 (9Z,12Z)-N-[(2R)-1-hydroxypropan-2-yl]octadeca-9,12-dienamide CAS No. 220556-74-1](/img/structure/B164035.png)

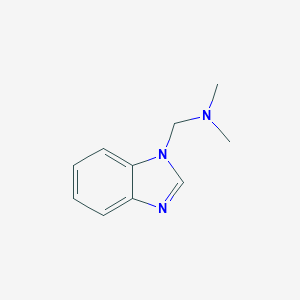

(9Z,12Z)-N-[(2R)-1-hydroxypropan-2-yl]octadeca-9,12-dienamide

説明

“(9Z,12Z)-N-[(2R)-1-hydroxypropan-2-yl]octadeca-9,12-dienamide” is a chemical compound. It is also known as Sodium 2,3-dihydroxypropyl (2R)-2-[(9Z,12Z)-9,12-octadecadienoyloxy]-3-(palmitoyloxy)propyl phosphate .

Synthesis Analysis

The compound was isolated from Eichhornia crassipes for the first time using chromatographic techniques and identified using 1D and 2D NMR spectroscopic methods (1H NMR, COSY, HSQC, HMBC and 13C NMR) .Molecular Structure Analysis

The molecular structure of the compound is complex, with multiple functional groups. It includes a hydroxypropan-2-yl group and an octadeca-9,12-dienamide group .Chemical Reactions Analysis

The compound has been studied for its interactions with β-ketoacyl-ACP synthase (KasA), an essential member of the b-ketoacyl synthases encoded in the M. tuberculosis genome .Physical And Chemical Properties Analysis

The compound has a molecular formula of C40H74NaO10P, an average mass of 768.973 Da, and a monoisotopic mass of 768.491760 Da .科学的研究の応用

Epoxidation Reactions

The epoxidation reactions of unsaturated fatty esters, including compounds similar to (9Z,12Z)-N-[(2R)-1-hydroxypropan-2-yl]octadeca-9,12-dienamide, are studied for their high yields and easy isolation of epoxy derivatives. These reactions are significant in the field of organic chemistry and materials science, involving the use of potassium peroxomonosulfate and yielding monoepoxy derivatives (Lie Ken Jie & Pasha, 1998).

Nuclear Magnetic Resonance Properties

The study of the nuclear magnetic resonance properties of fatty acid isomers, including those structurally related to the compound , provides insights into the composition and behavior of these molecules. This research is essential in analytical chemistry, especially in understanding the structural aspects of fatty acids (Lie Ken Jie et al., 1997).

Human Metabolism Studies

Research involving large-scale preparation of labeled fatty acids, including isomers of the compound of interest, is crucial for human metabolism studies. These studies are instrumental in understanding how these fatty acids are processed in the human body, with implications in nutritional science and medicine (Loreau et al., 2000).

Lipid Peroxidation Markers

The study of hydroxy acids derived from fatty acids, such as 9-hydroxy-10,12-octadecadienoic acid (related to the compound ), reveals their potential as markers for lipid peroxidation. This research is significant in the field of biochemistry and pathology, especially in understanding oxidative stress and its impact on human health (Spiteller & Spiteller, 1997).

Dimethyl Disulfide Derivatization

The dimethyl disulfide derivatization of fatty acids, including those structurally similar to the compound , aids in understanding their stereochemistry. This research is important in chemical analysis and molecular biology, providing a method to determine the cis-cis and trans-trans double bond stereochemistry of fatty acids (Carballeira & Cruz, 1996).

作用機序

将来の方向性

The compound, despite some unfavourable physico-chemical properties, still provides reliable interactions that only require logical structural modifications by the addition of polar regions amongst others to increase interactions and ligand efficiency, which can consequently stand to be a better potential drug lead . It has been shown to interact fairly well with β-ketoacyl-ACP synthase and proved to be a potential starting material from which anti-tubercular drugs can be designed .

特性

IUPAC Name |

(9Z,12Z)-N-[(2R)-1-hydroxypropan-2-yl]octadeca-9,12-dienamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(24)22-20(2)19-23/h7-8,10-11,20,23H,3-6,9,12-19H2,1-2H3,(H,22,24)/b8-7-,11-10-/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADRRUPVKLINJKD-FNUGXZCYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)NC(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)N[C@H](C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H39NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(9Z,12Z)-N-[(2R)-1-hydroxypropan-2-yl]octadeca-9,12-dienamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

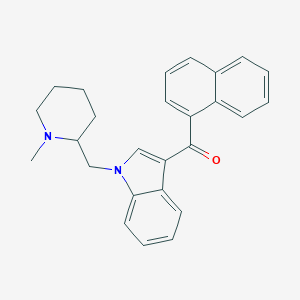

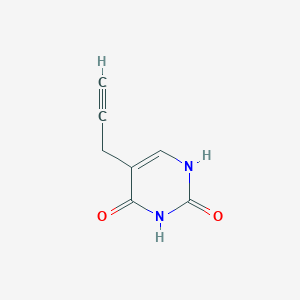

![2-(4-Aminophenyl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B163984.png)

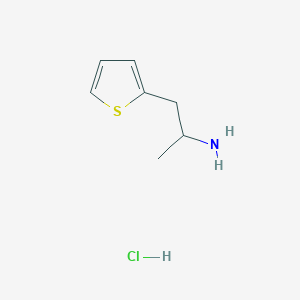

![3-[4-(Benzyloxy)phenyl]-2-phenylacrylic acid](/img/structure/B164002.png)